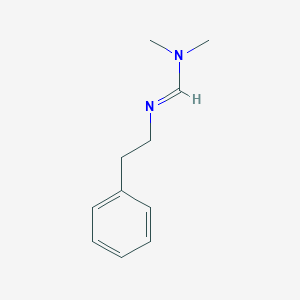
N,N-Dimethyl-N'-phenethylformamidine
Description
N,N-Dimethyl-N'-phenethylformamidine (CAS: 1783-25-1), also known as N,N-dimethyl-N'-phenylmethanimidamide, is a formamidine derivative with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.2050 g/mol . Its IUPAC name reflects its structure: a formamidine backbone (H₂N–CH=N–R) substituted with dimethylamine (–N(CH₃)₂) and phenethyl (–C₆H₅) groups. Key properties include:
- Boiling Point: 406–408 K (at 0.026 atm) .
- Electronic Features: The polarized C=N bond facilitates reactivity in synthetic applications, such as nucleophilic additions or cyclizations .
- Applications: Used as a building block in organophosphorus chemistry (e.g., dichlorophosphoranides) and studied for bioactivity based on ADMET properties .
Properties
CAS No. |
15795-36-5 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2-phenylethyl)methanimidamide |
InChI |
InChI=1S/C11H16N2/c1-13(2)10-12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
KPDUVWBTRFPCGC-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)C=NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of formamidine, N,N-dimethyl-N’-phenethyl-, typically involves the reaction between aromatic amines and ethyl orthoformate in the presence of an acid catalyst . One efficient method uses sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the preparation of N,N-diphenylformamidines from various aromatic amines . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. Additionally, the catalyst can be reused multiple times without losing its activity .
Chemical Reactions Analysis
Formamidine, N,N-dimethyl-N’-phenethyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, ethyl orthoformate, and various acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formic acid can lead to the formation of N-formyl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Formamidine, N,N-dimethyl-N’-phenethyl-, has several scientific research applications. In chemistry, it is used as a protecting group for primary amines, auxiliaries in asymmetric synthesis, and linkers in solid-phase synthesis . In biology and medicine, formamidines have been explored for their potential as antimalarial agents and pesticides . Additionally, formamidinium-based perovskites have been investigated for their use in high-efficiency and stable solar cells .
Mechanism of Action
The mechanism of action of formamidine, N,N-dimethyl-N’-phenethyl-, involves its interaction with specific molecular targets and pathways. For instance, formamidines can coordinate to metal centers to form chelating, bridging, and chelating/bridging bonding modes . This coordination chemistry is crucial for their biological and pharmacological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Reactivity
Formamidines exhibit diverse reactivity depending on substituents. Below is a comparative analysis:
Key Observations :
Physical Properties
Comparative data on boiling points and molecular weights highlight trends:
Analysis : The target compound’s relatively low molecular weight and moderate boiling point suggest volatility under reduced pressure, making it suitable for gas-phase reactions . Lack of data for analogs underscores the need for further experimental studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


